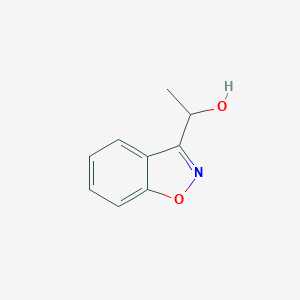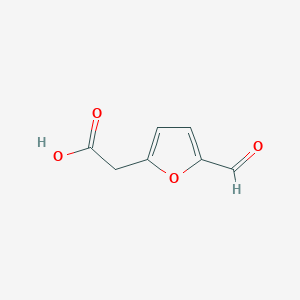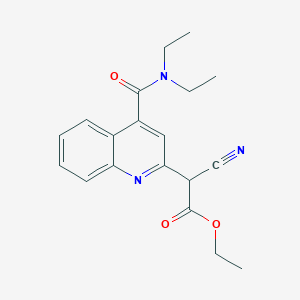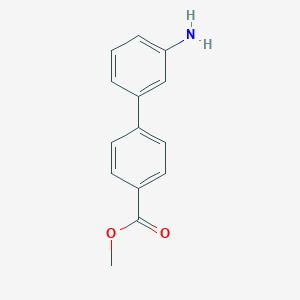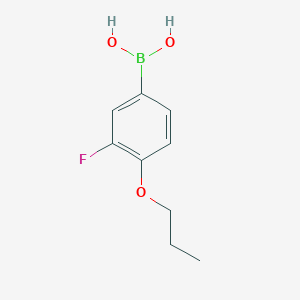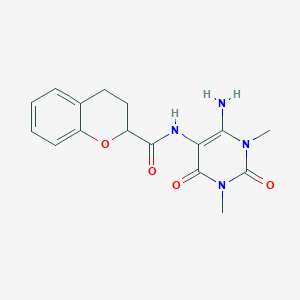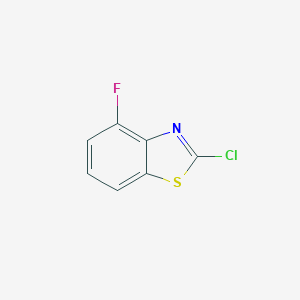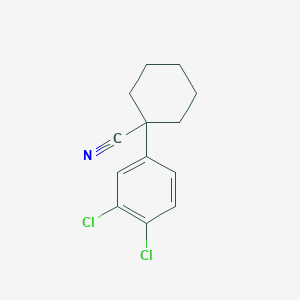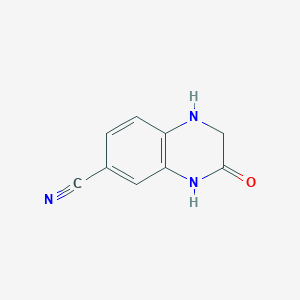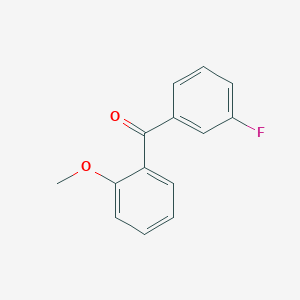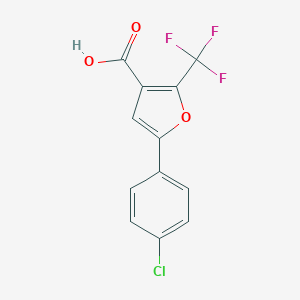
5-(4-氯苯基)-2-(三氟甲基)呋喃-3-羧酸
描述
Synthesis Analysis
The synthesis of closely related compounds, such as 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, involves Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products (Irgashev et al., 2009). This method showcases the potential pathways to synthesize compounds with similar structures, indicating the versatility of Claisen condensation in creating furan derivatives.
Molecular Structure Analysis
Studies on structurally related compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, have explored their crystal structure, revealing interactions like π–π interactions and C—H⋯π interactions, which stabilize the molecular configuration (Choi et al., 2008). Such analyses provide insight into how the chlorophenyl and trifluoromethyl groups might influence the overall stability and reactivity of the compound.
Chemical Reactions and Properties
The compound's chemical behavior can be inferred from related research on furan derivatives. For instance, reactions of 5-[3-(trifluoromethyl)-phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been extensively studied, highlighting the furan ring's reactivity (Gajdoš et al., 2006). This suggests potential reactivity paths for the compound , especially in condensation reactions.
Physical Properties Analysis
Research on the solubility and thermodynamic properties of related 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives in organic solvents provides valuable information on the physical properties of such compounds (Sobechko et al., 2019). These studies elucidate how structural modifications, like the introduction of a chlorophenyl or trifluoromethyl group, could affect solubility and thermodynamic behavior.
Chemical Properties Analysis
The compound's chemical properties can be somewhat inferred from its structural analogs. For example, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid illustrates the potential of furan derivatives for oxidation reactions, providing a pathway to transform the parent compound into more complex derivatives (Dijkman et al., 2014).
科学研究应用
呋喃衍生物的合成和应用
呋喃衍生物,包括与5-(4-氯苯基)-2-(三氟甲基)呋喃-3-羧酸相关的衍生物,由于其在制药、聚合物和生物燃料中的应用前景而成为研究的重点。呋喃化合物的合成和反应通常涉及复杂的化学过程,旨在探索它们在各个科学领域的潜力。
生物质衍生的呋喃化合物:研究表明,可以从生物质衍生的呋喃化合物(如5-(氯甲基)呋喃-2-羧酸)生产酰氯衍生物,展示了它们在创建生物燃料和聚合物中的用途 (Dutta, Wu, & Mascal, 2015)。这突出了呋喃衍生物在可持续化学和材料科学中的重要性。
热力学性质:研究呋喃羧酸的热力学性质,包括它们在有机溶剂中的溶解度和熔融焓,为它们在化学过程和配方开发中的潜在应用提供了关键见解 (Sobechko et al., 2019).
酶催化合成:通过酶催化过程从 5-羟甲基糠醛 (HMF) 受控合成呋喃羧酸,展示了生物技术应用在为制药和聚合物行业生产生物基构建模块中的潜力 (Jia et al., 2019).
抗菌性能:呋喃衍生物已经被合成出具有显着的抗菌活性,表明它们在开发新的抗菌剂中的潜力 (Ирадян et al., 2014).
羧化过程:从 2-糠酸和 CO2 到呋喃-2,5-二羧酸的创新羧化途径为合成聚合物中使用的重要二酸提供了可扩展且环保的替代方案,有可能取代石油衍生的材料 (Dick et al., 2017).
生物催化生产呋喃酸:使用辅因子工程全细胞生物催化剂高效合成呋喃羧酸,证明了生物工程工艺在提高可再生资源中高价值化合物生产效率方面的效率 (Zhang et al., 2020).
安全和危害
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The hazard statements include H301, and the precautionary statements include P301 + P310 . These codes provide information about the hazards associated with the compound and the recommended precautions when handling it.
属性
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIEVOFWHVZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371503 | |
| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
CAS RN |
175276-60-5 | |
| Record name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



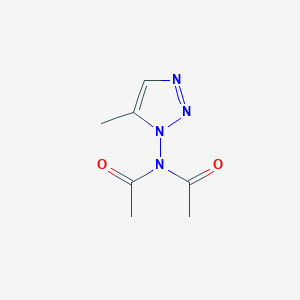
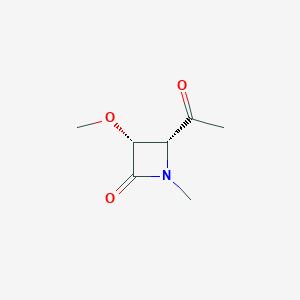
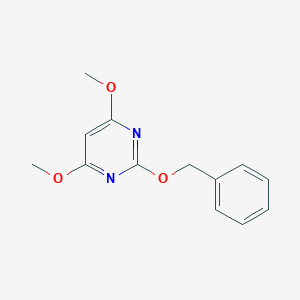
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
